Chikusaikoside II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

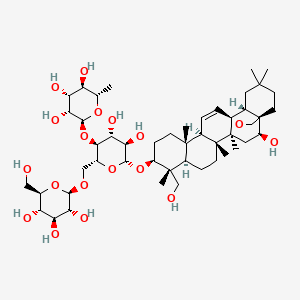

Chikusaikoside II is a naturally occurring compound extracted from the plant Bupleurum longeradiatumThe molecular formula of this compound is C48H78O18, and it has a molecular weight of 943.12 g/mol .

Vorbereitungsmethoden

Chikusaikoside II is primarily isolated from natural sources, specifically from the roots of Bupleurum longeradiatum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Analyse Chemischer Reaktionen

Chikusaikoside II undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chikusaikoside II has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Biology: It is used to investigate the biological activities of saponins, including their effects on cell membranes and their potential as anti-inflammatory agents.

Medicine: It has been studied for its potential therapeutic effects, including its ability to modulate immune responses and its potential as an anti-cancer agent.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of Chikusaikoside II involves its interaction with cell membranes and various molecular targets. It is known to modulate immune responses by interacting with immune cells and influencing the production of cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chikusaikoside II is similar to other triterpenoid saponins, such as saikosaponin a, saikosaponin d, and saikosaponin c. it is unique in its specific molecular structure and its distinct biological activities. For example, while saikosaponin a and saikosaponin d are also known for their anti-inflammatory properties, this compound has shown unique effects on immune modulation and apoptosis induction .

Biologische Aktivität

Chikusaikoside II is a compound derived from traditional Chinese medicinal herbs, particularly from the Radix Bupleuri (Chai Hu), which has been recognized for its various pharmacological properties. This article aims to provide a comprehensive analysis of the biological activities of this compound, supported by experimental data, case studies, and relevant research findings.

1. Anticancer Activity

This compound exhibits significant anticancer properties, particularly in various cancer cell lines. Research indicates that it can reduce cell viability in melanoma and other tumor cells.

- Cell Viability Studies :

| Cell Line | Treatment Duration | IC50 (µg/mL) |

|---|---|---|

| B16 | 24 hours | 6.88 |

| B16 | 48 hours | 4.15 |

- Mechanism of Action : The compound's mechanism involves inducing apoptosis through mitochondrial dysfunction and oxidative stress, leading to the release of apoptotic factors .

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogenic bacteria.

- Susceptibility Tests :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 375-1400 |

| Streptococcus uberis | 375-1400 |

| Bacillus cereus | Not specified |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are crucial in treating conditions like atopic dermatitis.

- Clinical Applications : It has been integrated into treatments for inflammatory diseases, showing efficacy in reducing inflammatory markers such as TNF-alpha and IL-1 in clinical studies .

Case Study: Use in Atopic Dermatitis

A systematic review explored the effectiveness of traditional Chinese herbal medicines, including this compound, in treating atopic dermatitis. The combined use of these herbal medicines with modern treatments showed significant improvement in symptoms compared to conventional therapies alone .

Experimental Findings

In a study assessing the biological activity of this compound and its metal complexes:

Eigenschaften

Molekularformel |

C48H78O18 |

|---|---|

Molekulargewicht |

943.1 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-30(52)32(54)36(58)40(62-22)66-38-24(19-60-39-35(57)33(55)31(53)23(18-49)63-39)64-41(37(59)34(38)56)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,43-,44-,45+,46-,47+,48-/m0/s1 |

InChI-Schlüssel |

ZDKCXSMMRXSSDE-USKWYDBASA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.